3-((E)-(2,4-Dimethylphenyl)diazenyl)-2,4-dihydroxy-5-((4-sulfophenyl)diazenyl)benzoic Acid
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Overview
Description
3-((E)-(2,4-Dimethylphenyl)diazenyl)-2,4-dihydroxy-5-((4-sulfophenyl)diazenyl)benzoic Acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of diazenyl groups, which are known for their ability to participate in various chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
The synthesis of 3-((E)-(2,4-Dimethylphenyl)diazenyl)-2,4-dihydroxy-5-((4-sulfophenyl)diazenyl)benzoic Acid involves several steps, starting with the preparation of the diazonium salts. The reaction typically involves the diazotization of 2,4-dimethylaniline and 4-aminobenzenesulfonic acid, followed by coupling with 2,4-dihydroxybenzoic acid under controlled conditions. The reaction conditions often include maintaining a low temperature and using acidic or basic catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The diazenyl groups can be oxidized to form azo compounds.
Reduction: The compound can be reduced to form hydrazo derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-((E)-(2,4-Dimethylphenyl)diazenyl)-2,4-dihydroxy-5-((4-sulfophenyl)diazenyl)benzoic Acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The diazenyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition or activation of specific enzymes and receptors. This interaction can result in various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar compounds to 3-((E)-(2,4-Dimethylphenyl)diazenyl)-2,4-dihydroxy-5-((4-sulfophenyl)diazenyl)benzoic Acid include:
3-((E)-(4-Hydroxyphenyl)diazenyl)benzoic Acid: Known for its similar diazenyl structure but with different substituents, leading to distinct chemical and biological properties.
3-((E)-(4-Sulfophenyl)diazenyl)benzenesulfonic Acid: Another compound with a similar diazenyl group but different functional groups, resulting in unique applications and reactivity.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C21H18N4O7S |
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Molecular Weight |
470.5 g/mol |
IUPAC Name |
5-[(2,4-dimethylphenyl)hydrazinylidene]-4,6-dioxo-3-[(4-sulfophenyl)hydrazinylidene]cyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C21H18N4O7S/c1-11-3-8-16(12(2)9-11)23-25-18-19(26)15(21(28)29)10-17(20(18)27)24-22-13-4-6-14(7-5-13)33(30,31)32/h3-10,22-23H,1-2H3,(H,28,29)(H,30,31,32) |
InChI Key |
IQWVFTUSUDPUCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NN=C2C(=O)C(=CC(=NNC3=CC=C(C=C3)S(=O)(=O)O)C2=O)C(=O)O)C |
Origin of Product |
United States |
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